molecular formula C22H28N2O4 B11542630 N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B11542630
M. Wt: 384.5 g/mol
InChI Key: YCBKQDVNBIMVTJ-HZHRSRAPSA-N
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Description

N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is a synthetic organic compound It belongs to the class of hydrazides and is characterized by the presence of a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the condensation of 2,4-dipropoxybenzaldehyde with 2-(4-methylphenoxy)acetohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Oxidized derivatives of the parent compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It is studied for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-dimethylaminophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to the presence of both dipropoxy and methylphenoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can result in distinct interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

N-[(E)-(2,4-dipropoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C22H28N2O4/c1-4-12-26-20-11-8-18(21(14-20)27-13-5-2)15-23-24-22(25)16-28-19-9-6-17(3)7-10-19/h6-11,14-15H,4-5,12-13,16H2,1-3H3,(H,24,25)/b23-15+

InChI Key

YCBKQDVNBIMVTJ-HZHRSRAPSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C)OCCC

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C)OCCC

Origin of Product

United States

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